

### Application Notes & Protocols: Surface Modification of Graphene with 1-Pyrenecarboxylic Acid

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Compound of Interest		
Compound Name:	1-Pyrenecarboxylic acid	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The non-covalent surface modification of graphene with **1-Pyrenecarboxylic acid** (PCA) is a facile and highly effective method for exfoliating graphite into stable aqueous dispersions of single or few-layered graphene sheets.[1] This technique leverages the strong  $\pi$ - $\pi$  stacking interaction between the pyrene moiety of PCA and the sp²-hybridized carbon lattice of graphene.[2][3] A key advantage of this non-covalent approach is that it preserves the intrinsic electronic structure and properties of graphene, which are often compromised during covalent functionalization methods. The carboxylic acid group of the PCA molecule extends away from the graphene surface, providing hydrophilicity for stable dispersion in aqueous solutions and offering a reactive site for further covalent attachment of other molecules, such as drugs or targeting ligands.[3][4] This functionalized graphene has shown significant promise in a variety of high-performance applications, including energy storage, sensors, and nanomedicine.[1][5][6]

## Application Notes High-Performance Energy Storage

PCA-functionalized graphene serves as an exceptional electrode material for supercapacitors (ultracapacitors). The modification significantly enhances the capacitive energy storage ability compared to non-functionalized graphene.[5] The functionalization increases the electrical



double-layer capacitance and improves the wettability of the electrodes in aqueous electrolytes.[3][5] This leads to substantial improvements in key performance metrics.

Quantitative Performance Data for Supercapacitors

Parameter	Pristine Graphene	PCA- Functionalized Graphene	Reference
Specific Capacitance	~30 F/g	~120 - 200 F/g	[1][5]
Power Density	-	~105 kW/kg	[1]
Energy Density	-	~9.2 Wh/kg	[1]
Electrolyte	6 М КОН	6 М КОН	[5]

#### **Advanced Sensing Applications**

The unique properties of PCA-functionalized graphene films make them suitable for various sensing applications. When laminated onto flexible substrates like polydimethylsiloxane (PDMS), these films are transparent and conductive.[6]

- Conductometric Sensors: These materials have been used to demonstrate highly sensitive
  and selective conductometric sensors. For instance, a sensor's resistance was shown to
  change by over 10,000% when exposed to saturated ethanol vapor.[1]
- Optical and Environmental Sensors: The electrical resistance of these hybrid structures is sensitive to visible light, changes in atmospheric pressure, and the presence of various chemical vapors, highlighting their potential as photodetectors and environmental sensors.
- UV Blocking: The flexible PCA-graphene-PDMS structures can block 70-95% of ultraviolet (UV) light while maintaining high transparency (≥65%) in the visible spectrum, making them useful for flexible UV-shielding applications.[6]

#### **Drug Delivery Systems**

Graphene's high surface area makes it an ideal candidate for a drug carrier.[4][7] The non-covalent functionalization with PCA is particularly advantageous for drug delivery applications.



The carboxylic acid group provides a convenient anchor point for the covalent attachment of drug molecules, targeting ligands (like folic acid), or polymers (like polyethylene glycol, PEG) to improve biocompatibility and circulation time.[4][8] This functionalization is a critical step in creating intelligent, responsive, and targeted drug delivery systems for diseases such as cancer.[4][7] The  $\pi$ - $\pi$  stacking can also be used to non-covalently load aromatic drug molecules.[8]

# Experimental Protocols & Visualizations Protocol 1: Preparation of PCA-Functionalized Graphene Aqueous Dispersion

This protocol describes a common method for exfoliating graphite to produce a stable aqueous dispersion of graphene functionalized with **1-Pyrenecarboxylic acid** via sonication.

#### Materials:

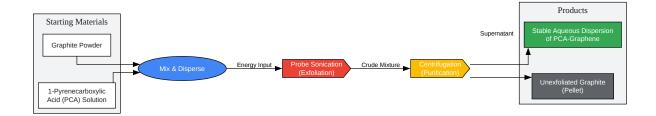
- Graphite powder
- 1-Pyrenecarboxylic acid (PCA)
- Deionized (DI) water or a mixture of methanol and water[9]
- Beaker or vial
- Probe sonicator
- Centrifuge

#### Procedure:

- Preparation of PCA Solution: Prepare a solution of 1-Pyrenecarboxylic acid.
   Concentrations can range from 0.1 to 10 mM.[3]
- Dispersion of Graphite: Add graphite powder to the PCA solution. A typical starting concentration is around 2 mg/mL.



- Sonication: Immerse the tip of a probe sonicator into the mixture. Sonicate the dispersion.
   This step provides the energy needed to exfoliate the graphite layers, allowing the PCA molecules to intercalate and adsorb onto the graphene sheets via π-π stacking.[2]
- Centrifugation: After sonication, centrifuge the dispersion at a moderate speed (e.g., 1000-5000 rpm) for 30-60 minutes. This step is crucial to remove any unexfoliated graphite flakes and large aggregates, which will form a pellet at the bottom.
- Collection: Carefully decant the supernatant. The resulting dark, homogenous supernatant is
  the stable aqueous dispersion of PCA-functionalized graphene.[1]
- Storage: Store the dispersion at room temperature. Stable dispersions have been reported to last for extended periods without significant aggregation.



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Workflow for preparing PCA-functionalized graphene.

#### **Mechanism of Non-Covalent Functionalization**

The interaction is driven by the hydrophobic, aromatic pyrene group of PCA, which adsorbs onto the basal plane of graphene through van der Waals and  $\pi$ - $\pi$  stacking forces.[10][11] This leaves the hydrophilic carboxylic acid group exposed to the solvent, enabling stable dispersion and providing a site for further chemical modification.

Mechanism of PCA interaction with the graphene surface.



## Protocol 2: Characterization of PCA-Functionalized Graphene

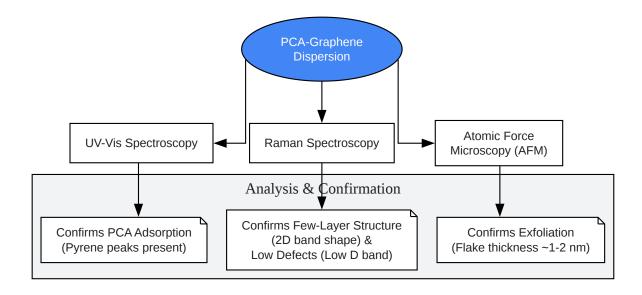
Confirming the successful functionalization and exfoliation is a critical step. The following are standard characterization techniques.

- 1. UV-Visible Spectroscopy:
- Purpose: To confirm the presence of PCA on the graphene sheets and assess the quality of the dispersion.
- Procedure:
  - Dilute a small aliquot of the PCA-graphene dispersion in DI water.
  - Record the UV-Vis absorption spectrum (typically from 200 to 800 nm).
- Expected Result: The spectrum should show the characteristic absorption peaks of the
  pyrene moiety from PCA, typically around 240, 275, and 340 nm, superimposed on the
  characteristic featureless, decaying spectrum of graphene. The peak corresponding to the ππ\* transition of the C=C bonds in graphene is usually observed around 270 nm.
- 2. Raman Spectroscopy:
- Purpose: To assess the number of graphene layers and the level of defects.
- Procedure:
  - Deposit a drop of the dispersion onto a clean silicon wafer and allow it to dry completely.
  - Acquire the Raman spectrum using a laser excitation (e.g., 532 nm).
- Expected Result:
  - G band (~1580 cm<sup>-1</sup>): Corresponds to the in-plane vibration of sp<sup>2</sup> carbon atoms.[12]
  - 2D band (~2700 cm<sup>-1</sup>): The shape, position, and intensity of this band relative to the G
     band are indicative of the number of graphene layers. A sharp, intense 2D peak suggests



single or few-layer graphene.[12]

- D band (~1350 cm<sup>-1</sup>): Indicates the presence of defects. For non-covalent functionalization, the intensity of the D band should be low, confirming that the graphene lattice remains largely intact.
- 3. Atomic Force Microscopy (AFM):
- Purpose: To directly visualize the exfoliated graphene flakes and measure their thickness.
- Procedure:
  - Spin-coat or drop-cast a diluted sample of the dispersion onto a freshly cleaved mica or silicon substrate.
  - Allow the sample to dry thoroughly.
  - Image the surface in tapping mode.
- Expected Result: AFM images will show individual flakes. Height profile analysis across
  these flakes should reveal thicknesses of ~1-2 nm, which is characteristic of single or bilayer
  graphene sheets.





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